molecular formula C21H24N2O6S B11165202 3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11165202
M. Wt: 432.5 g/mol
InChI Key: BOYYBOLLYRHEHE-UHFFFAOYSA-N
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Description

6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a furochromenone core and a methanesulfonylpiperazine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multiple steps. One common method includes the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones are synthesized via the interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

3,5-dimethyl-6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H24N2O6S/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(21(25)29-19)4-5-20(24)22-6-8-23(9-7-22)30(3,26)27/h10-12H,4-9H2,1-3H3

InChI Key

BOYYBOLLYRHEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

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